

Structural Elucidation of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-(2,4-Dimethylphenyl)-1-butene**. The document details its physicochemical properties, a plausible synthetic route, and an in-depth analysis of its spectroscopic data for unambiguous structure confirmation.

Physicochemical Properties

The fundamental properties of **4-(2,4-Dimethylphenyl)-1-butene** are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

Property	Value	Reference
IUPAC Name	1-but-3-enyl-2,4-dimethylbenzene	[1]
Synonyms	1-(But-3-en-1-yl)-2,4-dimethylbenzene	[1]
CAS Number	190974-78-8	[1]
Molecular Formula	C ₁₂ H ₁₆	[1]
Molecular Weight	160.25 g/mol	[1]
Appearance	Colorless oil (predicted)	
Boiling Point	225°C at 760 mmHg (predicted)	
Density	0.876 g/cm ³ (predicted)	

Experimental Protocols

A plausible and efficient method for the synthesis of **4-(2,4-Dimethylphenyl)-1-butene** is via a Grignard reaction. This approach offers good control and typically results in high yields.

Synthesis via Grignard Reaction

This protocol details the coupling of a Grignard reagent prepared from 4-bromo-1,3-dimethylbenzene with 4-bromo-1-butene.

Materials:

- 4-Bromo-1,3-dimethylbenzene (1.0 equiv)
- Magnesium turnings (1.2 equiv)
- Dry diethyl ether or Tetrahydrofuran (THF)
- 4-Bromo-1-butene (1.1 equiv)

- Iodine (one crystal, as initiator)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Grignard Reagent Formation:** All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 4-bromo-1,3-dimethylbenzene in dry ether/THF is added dropwise to initiate the reaction.^[2] The mixture is gently heated if necessary. Once the reaction begins (indicated by bubbling and cloudiness), the remaining bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the 2,4-dimethylphenylmagnesium bromide.
- **Coupling Reaction:** The Grignard reagent solution is cooled in an ice bath. A solution of 4-bromo-1-butene in dry ether/THF is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction.
- **Workup:** After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH_4Cl solution.
- **Extraction and Purification:** The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **4-(2,4-Dimethylphenyl)-1-butene**.

Safety Precautions:

- All operations should be conducted in a well-ventilated fume hood.^{[3][4][5]}

- Diethyl ether and THF are highly flammable; keep away from ignition sources.[4][6]
- Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment is dry.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4]

Spectroscopic Data for Structural Elucidation

The following sections detail the predicted spectroscopic data used to confirm the molecular structure of **4-(2,4-Dimethylphenyl)-1-butene**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration	Assignment
~ 7.00	d	1H	Ar-H (H-6)
~ 6.95	s	1H	Ar-H (H-3)
~ 6.92	d	1H	Ar-H (H-5)
~ 5.85	m (ddt)	1H	=CH-
~ 5.05	m (dd)	2H	H ₂ C=
~ 2.65	t	2H	Ar-CH ₂ -
~ 2.30	m (q)	2H	-CH ₂ -CH=
~ 2.28	s	3H	Ar-CH ₃ (C-4)
~ 2.25	s	3H	Ar-CH ₃ (C-2)

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ , ppm) (Predicted)	Carbon Assignment
~ 141.5	CH=CH ₂
~ 137.0	Ar C-CH ₃ (C-2)
~ 136.0	Ar C-CH ₃ (C-4)
~ 135.5	Ar C-CH ₂ (C-1)
~ 131.0	Ar CH (C-5)
~ 129.5	Ar CH (C-6)
~ 126.5	Ar CH (C-3)
~ 114.5	CH=CH ₂
~ 35.0	-CH ₂ -CH=
~ 32.0	Ar-CH ₂ -
~ 21.0	Ar-CH ₃ (C-4)
~ 19.0	Ar-CH ₃ (C-2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3080 - 3010	C-H Stretch	Aromatic & Vinylic C-H
2960 - 2850	C-H Stretch	Aliphatic C-H
1640	C=C Stretch	Alkene
1615, 1500	C=C Stretch	Aromatic Ring
995, 910	C-H Bend (out-of-plane)	-CH=CH ₂
820	C-H Bend (out-of-plane)	1,2,4-Trisubstituted Benzene

Mass Spectrometry (MS)

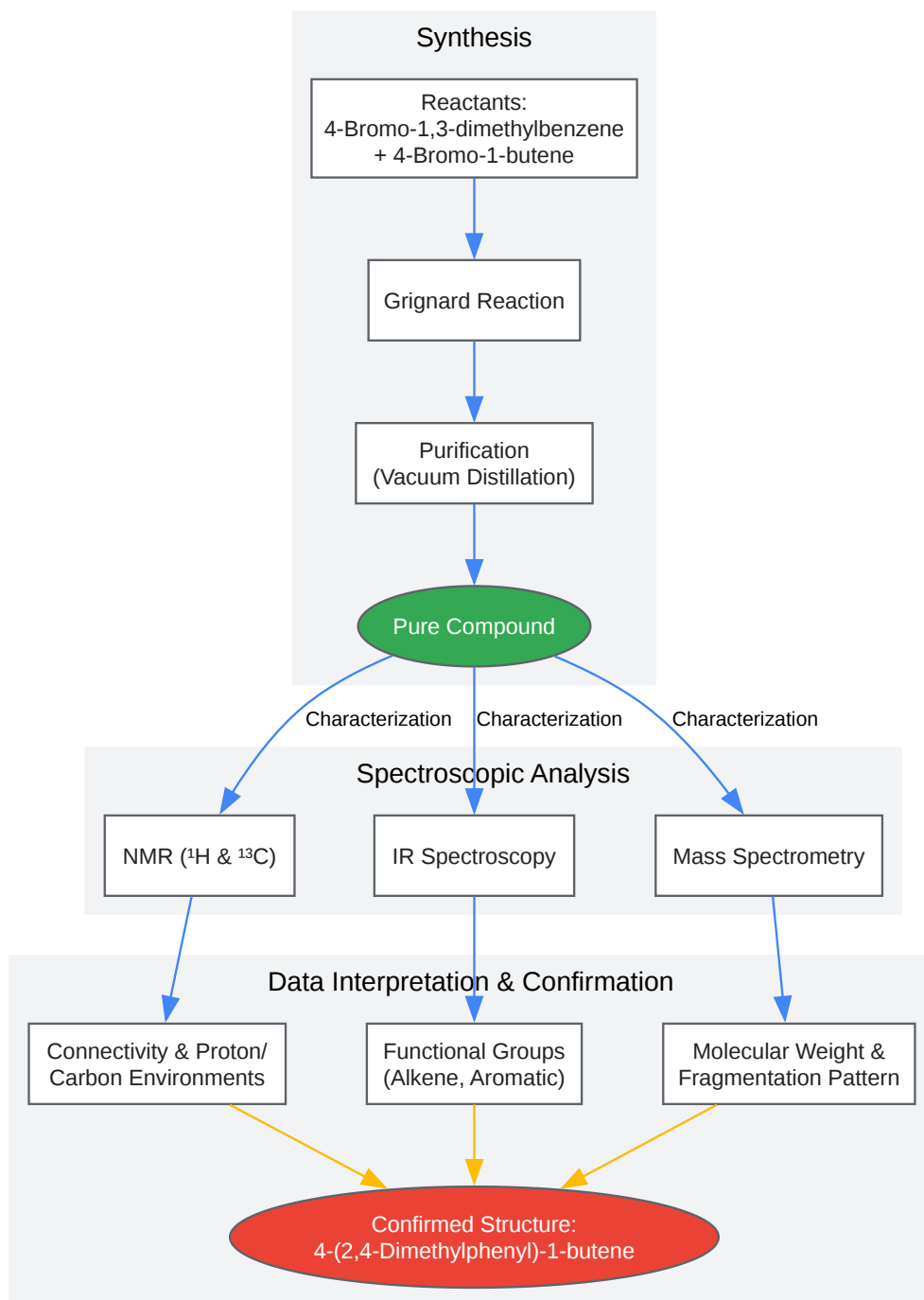
Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural evidence.

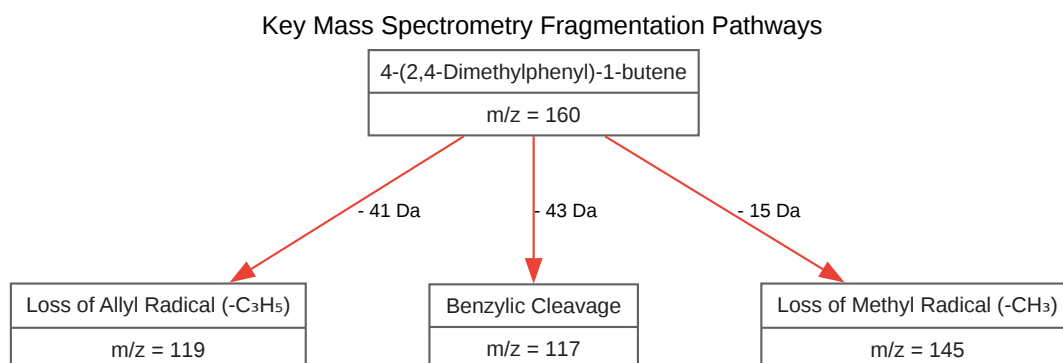
m/z (Predicted)	Ion Identity	Notes
160	[C ₁₂ H ₁₆] ⁺	Molecular Ion (M ⁺)
145	[M - CH ₃] ⁺	Loss of a methyl group
119	[M - C ₃ H ₅] ⁺	Loss of allyl radical
117	[C ₉ H ₉] ⁺	Benzylic cleavage, forming the stable dimethylbenzyl cation
91	[C ₇ H ₇] ⁺	Tropylium ion (further fragmentation)

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.

Structural Elucidation Workflow for 4-(2,4-Dimethylphenyl)-1-butene





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2,4-Dimethylphenyl)-1-butene | C₁₂H₁₆ | CID 24721965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aroonchande.com [aroonchande.com]
- 3. amp.generalair.com [amp.generalair.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Structural Elucidation of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065385#4-2-4-dimethylphenyl-1-butene-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com